alpha-Benzoin oxime

Description

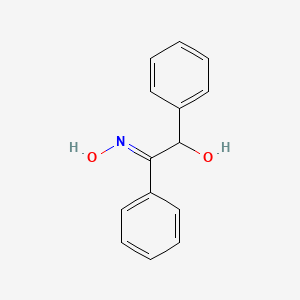

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-hydroxyimino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKHLWOJMHVUJC-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341250 | |

| Record name | Cupron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Benzoin oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

574-13-0, 441-38-3, 5928-63-2 | |

| Record name | Cupron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000441383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin oxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoinoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-2-hydroxy-1,2-diphenylethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-hydroxy-1,2-diphenylethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN OXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W7F9B656N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of α-Benzoin Oxime from Benzaldehyde

This document provides a comprehensive technical guide for the synthesis of α-benzoin oxime, a compound of significant interest in analytical chemistry and organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this guide delves into the mechanistic underpinnings, detailed experimental protocols, and critical safety considerations for the multi-step synthesis starting from benzaldehyde.

The Synthetic Pathway: An Overview

The synthesis of α-benzoin oxime from benzaldehyde is not a direct conversion but a well-established two-step process. The first stage involves the dimerization of benzaldehyde to form the α-hydroxy ketone, benzoin. This is followed by the condensation of benzoin with hydroxylamine to yield the final oxime product. This strategic pathway allows for high-purity synthesis and good overall yields by isolating the stable intermediate.

Caption: Overall two-step synthetic workflow.

Step I - The Benzoin Condensation: From Benzaldehyde to Benzoin

The cornerstone of this synthesis is the benzoin condensation, a classic carbon-carbon bond-forming reaction. It involves the coupling of two aromatic aldehydes, in this case, benzaldehyde, to form an acyloin (α-hydroxy ketone).[1]

Mechanistic Insights: The Role of the Cyanide Catalyst

The traditional and most reliable catalyst for this reaction is the cyanide ion (CN⁻), typically from NaCN or KCN.[2][3] The efficacy of the cyanide ion stems from its unique ability to act as an excellent nucleophile, a good leaving group, and an electron-withdrawing group that can stabilize key intermediates.[3] The mechanism involves a polarity reversal (umpolung) of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile.[4]

The key mechanistic steps are:

-

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of a benzaldehyde molecule to form a cyanohydrin intermediate.[5]

-

Deprotonation: A base abstracts the acidic aldehydic proton, forming a carbanion. This carbanion is stabilized by the adjacent electron-withdrawing cyano group.

-

Nucleophilic Attack on Second Aldehyde: The stabilized carbanion attacks the carbonyl carbon of a second benzaldehyde molecule.

-

Rearrangement and Catalyst Elimination: A proton transfer and subsequent elimination of the cyanide ion regenerates the catalyst and yields benzoin.[6]

Caption: Key stages of the benzoin condensation mechanism.

Catalyst Selection: Causality and Alternatives

While highly effective, cyanide salts are acutely toxic, posing significant handling and environmental risks.[7][8] This has driven the development of safer alternatives. Thiamine (Vitamin B1) hydrochloride, in the presence of a base, can catalyze the reaction through a similar umpolung mechanism involving its thiazolium ring.[9][10] While safer, thiamine-catalyzed reactions often require longer reaction times or more stringent pH control compared to the cyanide-catalyzed method.[7] For robust, high-yield, and rapid laboratory-scale synthesis, the cyanide method remains a benchmark.

Detailed Experimental Protocol: Benzoin Synthesis

This protocol is adapted from the well-validated procedure in Organic Syntheses.[2]

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 125 mL of 95% ethanol, 100 mL of deionized water, 100 g (95.2 mL, 0.94 mol) of pure benzaldehyde, and 10 g of sodium cyanide.

-

Expert Insight: The use of freshly distilled benzaldehyde is critical. Benzaldehyde readily oxidizes in air to benzoic acid, which will inhibit the condensation reaction and drastically reduce the yield.[2]

-

-

Reaction: Gently heat the mixture to boiling and maintain a steady reflux for 30 minutes. Crystals of benzoin may begin to separate from the hot solution within 20 minutes.[2]

-

Isolation: After the reflux period, cool the flask first to room temperature and then in an ice-water bath to maximize crystallization.

-

Purification: Collect the crude benzoin crystals by suction filtration and wash them with a small amount of cold water. The crude product is typically white to light yellow and can be used directly in the next step or further purified by recrystallization from ethanol.[11][12]

Data Summary: Benzoin Condensation

| Parameter | Value | Moles | Purpose / Notes |

| Benzaldehyde | 100 g (95.2 mL) | 0.94 mol | Starting material (must be pure) |

| Sodium Cyanide | 10 g | 0.20 mol | Catalyst |

| 95% Ethanol | 125 mL | - | Solvent |

| Water | 100 mL | - | Co-solvent |

| Reaction Time | 30 minutes | - | Time under reflux |

| Expected Yield | 90-92 g (90-92%) | - | Yield of crude benzoin[2] |

Step II - Oximation: From Benzoin to α-Benzoin Oxime

The second step is the conversion of the ketonic carbonyl group in benzoin into an oxime functional group. This is a standard condensation reaction with hydroxylamine.[13][14]

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of benzoin. This is followed by proton transfers and the elimination of a water molecule to form the C=N double bond of the oxime.[14] A base is required to neutralize the hydrochloride salt of the hydroxylamine reagent, thereby liberating the free hydroxylamine nucleophile.

Detailed Experimental Protocol: α-Benzoin Oxime Synthesis

This protocol is based on a high-yield industrial method.[15][16]

-

Reagent Preparation: In a 1 L round-bottom flask, dissolve 52 g (0.75 mol) of hydroxylamine hydrochloride in 600 mL of methanol with stirring.

-

Reaction Mixture: To this solution, add 106 g (0.50 mol) of benzoin powder and 40 g (0.75 mol) of powdered sodium carbonate.

-

Expert Insight: Sodium carbonate acts as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride, which is crucial for the reaction to proceed. Using a powder increases the surface area and reaction rate.[16]

-

-

Reaction: Stir the mixture at room temperature (20-25 °C) for 8-10 hours. The evolution of CO₂ gas may be observed.

-

Solvent Removal: After the reaction period, remove approximately 80% of the methanol using a rotary evaporator.

-

Precipitation: Pour the remaining concentrated mixture into a beaker containing approximately 4 L of hot water while stirring vigorously. A large amount of loose, white precipitate will form.

-

Isolation: Allow the mixture to cool to room temperature, then collect the crude α-benzoin oxime by suction filtration. Wash the solid three times with deionized water and dry it thoroughly. This method yields a crude product with a melting point of 140-145 °C.[15][16]

Data Summary: Oximation Reaction

| Parameter | Value | Moles | Purpose / Notes |

| Benzoin | 106 g | 0.50 mol | Starting material from Step I |

| Hydroxylamine HCl | 52 g | 0.75 mol | Oximating agent |

| Sodium Carbonate | 40 g | 0.38 mol | Base to neutralize HCl |

| Methanol | 600 mL | - | Solvent |

| Reaction Time | 8-10 hours | - | At room temperature |

| Crude Yield | 95-99% | - | Yield of crude α-benzoin oxime[15][16] |

Purification and Characterization

For applications in analytical chemistry, high purity of the α-benzoin oxime is essential.

Purification by Recrystallization

The crude product can be effectively purified by recrystallization from benzene or an ethanol/water mixture.[15][17]

-

Procedure: Transfer the crude α-benzoin oxime (e.g., 100 g) to a flask containing an appropriate amount of benzene (e.g., 600 mL).

-

Reflux: Heat the mixture to reflux for 30 minutes to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

-

Isolation: Collect the pure, white, crystalline product by suction filtration, wash with a small amount of cold benzene, and dry. The final product should have a sharp melting point of 154-155 °C.[16]

Analytical Characterization

The identity and purity of the synthesized α-benzoin oxime should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point in the range of 151-155 °C is indicative of high purity.[16][18]

-

FTIR Spectroscopy: Expect characteristic peaks for O-H stretching (hydroxyl and oxime groups), C=N stretching (oxime), and aromatic C-H and C=C stretching.

-

¹H NMR Spectroscopy: The spectrum will show distinct signals for the aromatic protons and the hydroxyl protons of the alcohol and oxime groups.[19]

-

¹³C NMR Spectroscopy: Signals corresponding to the aromatic carbons, the sp² carbon of the oxime group (C=N), and the sp³ carbon bearing the hydroxyl group will be present.[19]

Critical Safety Protocols

Handling Cyanide Salts

EXTREME HAZARD: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[20][21]

-

Engineering Controls: All manipulations of solid sodium cyanide and the benzoin condensation reaction must be performed inside a certified chemical fume hood.[21]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double gloves (a utility nitrile glove over a standard exam glove) when handling cyanide salts.[21]

-

Incompatibilities: Sodium cyanide reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[22] Ensure the work area is free of acids.

-

Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols. Never mix cyanide waste with acidic waste streams.

General Laboratory Hazards

-

Flammability: Ethanol, methanol, and benzene are flammable organic solvents. Keep them away from ignition sources.

-

Irritants: Benzaldehyde can cause skin and respiratory irritation. Handle it in a well-ventilated area or fume hood.

-

Risk Assessment: A thorough risk assessment must be conducted before beginning any part of this synthesis.[2]

Conclusion and Applications

The two-step synthesis of α-benzoin oxime from benzaldehyde is a robust and high-yielding process. While it requires careful handling of hazardous materials, particularly sodium cyanide, the procedure provides reliable access to a valuable chemical reagent. α-Benzoin oxime, also known as "cupron," is renowned as a selective chelating agent for the gravimetric and spectrophotometric determination of metal ions such as copper, molybdenum, and tungsten.[16][17][23] Its utility extends to modern applications, including its use as a ligand in copper-catalyzed cross-coupling reactions and in the development of materials for solid-phase extraction of trace metals.[17][24][25]

References

- Google Patents. (n.d.). Benzoin oxime derivative and preparation method thereof (CN104447396B).

-

BYJU'S. (2020, April 13). Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of a-benzoin oxime (CN1082045C).

-

Vibzz Lab. (2020, November 1). Benzoin : Organic synthesis - without using cyanide salt [Video]. YouTube. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). A Multi-step Synthesis. Benzaldehyde to Benzoin. Benzoin to Hydrobenzoin and Benzil. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

-

Adams, R., & Marvel, C. S. (1921). Benzoin. Organic Syntheses, 1, 33. doi:10.15227/orgsyn.001.0033. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 12). Benzoin Condensation. Retrieved from [Link]

-

The Organic Chemistry Lab. (2021, August 29). Preparation of Benzoin from Benzaldehyde [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of a-benzoin oxime (CN1079733A).

-

Science.gov. (n.d.). alpha benzoin oxime: Topics by Science.gov. Retrieved from [Link]

-

International Journal of Chemical Sciences. (n.d.). α-Benzoin Oxime as the complexing agent for the estimation of small amount of Nickel (II) without extraction. Retrieved from [Link]

-

Zenodo. (n.d.). Synthesis and characterization of benzoin -oxime and 2,6-pyridine dimethanol and its application of anti-corrosion behaviour. Retrieved from [Link]

-

Wellesley College. (2012, November 20). Chemistry 211 Experiment 10. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]

-

Korea Occupational Safety & Health Agency. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism Insight into the Cyanide-Catalyzed Benzoin Condensation: A Density Functional Theory Study. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Sciencemadness.org. (2021, November 25). benzoin oxime = Cupron indicator. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

-

Quora. (2023, March 28). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Retrieved from [Link]

-

NJ.gov. (n.d.). SODIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]

-

Mark Niemczyk. (2020, July 14). Benzoin Synthesis Day 3: Crystallization Purification [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2022, July 28). Recrystallization of benzoin in ethanol. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzoin Condensation [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. byjus.com [byjus.com]

- 7. CN104447396B - Benzoin oxime derivative and preparation method thereof - Google Patents [patents.google.com]

- 8. camachem.com [camachem.com]

- 9. youtube.com [youtube.com]

- 10. Chemistry 211 Experiment 10 [home.miracosta.edu]

- 11. youtube.com [youtube.com]

- 12. reddit.com [reddit.com]

- 13. byjus.com [byjus.com]

- 14. quora.com [quora.com]

- 15. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 16. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 17. alpha-Benzoin oxime | Benchchem [benchchem.com]

- 18. alpha-Benzoin Oxime | 441-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. zenodo.org [zenodo.org]

- 20. taekwang.co.kr [taekwang.co.kr]

- 21. ehs.yale.edu [ehs.yale.edu]

- 22. nj.gov [nj.gov]

- 23. isca.me [isca.me]

- 24. alpha benzoin oxime: Topics by Science.gov [science.gov]

- 25. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]

α-Benzoin Oxime: A Deep Dive into the Mechanism of Chelation and its Analytical Applications

Introduction

α-Benzoin oxime (systematic name: 2-hydroxyimino-1,2-diphenylethanol), often referred to as "cupron," is a highly significant organic reagent in the field of analytical and coordination chemistry.[1][2] Its utility stems from its remarkable ability to form stable, insoluble complexes with specific metal ions, most notably copper(II), molybdenum(VI), and tungsten(VI).[1][2] This in-depth guide elucidates the core mechanism of chelation by α-benzoin oxime, explores the critical experimental parameters that govern this process, and provides detailed, field-proven protocols for its application in the gravimetric determination of key metal ions. This document is intended for researchers, analytical chemists, and material scientists who require a robust understanding of this classic yet powerful analytical tool.

The Core Chelation Mechanism

The chelating prowess of α-benzoin oxime is intrinsically linked to its molecular architecture. The molecule possesses two key functional groups positioned in close proximity: an α-hydroxyl (-OH) group and an oxime (-NOH) group.[3] This specific spatial arrangement is the cornerstone of its ability to act as a bidentate ligand, meaning it can bind to a central metal ion at two distinct points.[3]

The chelation process involves the donation of lone pairs of electrons from the oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group to the vacant orbitals of a metal ion.[3] This coordination results in the formation of a highly stable five-membered ring structure, a favored conformation in coordination chemistry known as a chelate ring.[3]

The stability of the resulting metal complex is enhanced by the chelate effect, a thermodynamic principle stating that multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. For the complex to form, the acidic proton of the oxime's hydroxyl group is lost, allowing the ligand to bind as a monoanion.[3]

Visualization of the Chelation Mechanism

The following diagram illustrates the fundamental interaction between α-benzoin oxime and a divalent metal ion (M²⁺), such as copper(II).

Caption: Chelation of a metal ion (M²⁺) by α-benzoin oxime.

Factors Influencing Chelation Efficiency

The formation and stability of the α-benzoin oxime-metal complex are not absolute but are critically dependent on several experimental parameters. A thorough understanding of these factors is essential for developing robust and selective analytical methods.

The Decisive Role of pH

The pH of the solution is arguably the most critical factor governing the chelation process.[4][5] The coordination requires the deprotonation of the oxime's hydroxyl group.

-

In acidic solutions: A high concentration of H⁺ ions suppresses the deprotonation of the oxime group, thereby inhibiting complex formation. However, for certain metals like molybdenum(VI) and tungsten(VI), precipitation is quantitative even in strongly acidic mineral solutions (e.g., 5% H₂SO₄).[6] This unique characteristic allows for the selective determination of these metals in the presence of others that only precipitate at higher pH values.

-

In alkaline or ammoniacal solutions: For metals like copper(II), an alkaline environment is required.[7] The presence of ammonia (or another base) facilitates the deprotonation of the ligand, promoting the formation of the insoluble Cu(C₁₄H₁₂NO₂) complex. The solution must not be too strongly ammoniacal, as the precipitate has slight solubility in concentrated ammonium hydroxide.[6]

Data Presentation: Optimal pH Conditions

| Metal Ion | Optimal Condition for Precipitation | Rationale & Notes |

| Copper (Cu²⁺) | Ammoniacal tartrate solution | Alkaline pH promotes ligand deprotonation. Tartrate is added to prevent the precipitation of hydroxides of other metals like iron or aluminum.[6] |

| Molybdenum (Mo⁶⁺) | Cold mineral acid solution (e.g., 5% H₂SO₄) | High acidity prevents interference from many other metal ions.[6] The reaction is selective under these conditions. |

| Tungsten (W⁶⁺) | Mineral acid solution | Similar to molybdenum, tungsten is precipitated in acidic media.[1][8] |

| Vanadium (V⁵⁺) | Acidic solution (pH 2-4.5) | The reactivity is complex and can involve redox reactions between the ligand and the metal.[8] |

| Palladium (Pd²⁺) | Acidic solution | Palladium is known to be precipitated by α-benzoin oxime.[6] |

Applications in Gravimetric Analysis

Gravimetric analysis, a method based on the measurement of mass, remains a highly accurate and precise technique for quantitative analysis. α-Benzoin oxime is a premier reagent for the gravimetric determination of copper and molybdenum due to the formation of stoichiometric, insoluble precipitates that can be easily filtered, dried, and weighed.

Experimental Protocol: Gravimetric Determination of Copper(II)

This protocol outlines a self-validating system for the accurate determination of copper. The causality behind each step is explained to ensure scientific integrity.

1. Sample Preparation:

- Accurately weigh a sample containing a known amount of copper and dissolve it in a suitable acid (e.g., nitric acid).

- Dilute the solution with deionized water to approximately 150-200 mL.

- Causality: A clear, homogeneous solution is essential for uniform precipitation.

2. pH Adjustment and Masking:

- Add a solution of tartaric acid. Then, carefully add ammonium hydroxide until the solution is slightly alkaline (a deep blue color will appear due to the formation of the tetraamminecopper(II) complex).

- Causality: Tartaric acid acts as a masking agent. It forms soluble complexes with potentially interfering ions, such as Fe³⁺ or Al³⁺, preventing them from precipitating as hydroxides in the alkaline solution.[6][9] The alkaline pH is necessary to deprotonate the α-benzoin oxime for chelation with copper.[7]

3. Precipitation:

- Heat the solution to about 60-70°C.

- Slowly add a 2% solution of α-benzoin oxime in ethanol with constant stirring until precipitation is complete. A slight excess of the reagent ensures quantitative precipitation.

- Causality: Heating the solution and adding the precipitating agent slowly promotes the formation of larger, more easily filterable crystals and minimizes co-precipitation of impurities. An excess of the reagent shifts the equilibrium towards the formation of the insoluble product.

4. Digestion and Filtration:

- Allow the precipitate to digest by keeping the solution warm for about 30 minutes.

- Filter the greenish precipitate through a pre-weighed sintered glass or Gooch crucible.

- Wash the precipitate with a dilute solution of ammonium hydroxide, followed by hot water, and finally with a small amount of ethanol.

- Causality: Digestion allows smaller particles to dissolve and re-precipitate on larger ones, resulting in a purer and more manageable precipitate. Washing removes any soluble impurities and excess reagent. The final ethanol wash helps in drying.

5. Drying and Weighing:

- Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.

- Cool the crucible in a desiccator before each weighing.

- Causality: Drying to a constant weight ensures all moisture has been removed and the precipitate has the stable stoichiometric formula Cu(C₁₄H₁₂NO₂).

6. Calculation:

- Calculate the percentage of copper in the original sample using the weight of the precipitate and the gravimetric factor for copper in the complex (0.2202).[6]

Experimental Protocol: Gravimetric Determination of Molybdenum(VI)

1. Sample Preparation:

- Dissolve the sample in a suitable acid mixture.

- Ensure the molybdenum is in the +6 oxidation state. If necessary, oxidize with a minimal amount of nitric acid.[6]

2. Acidity Control:

- Adjust the acidity of the solution to contain approximately 5% by volume of sulfuric acid.

- Cool the solution to 5-10°C in an ice bath.

- Causality: Precipitation of molybdenum is quantitative in a cold, strongly acidic solution.[6] This condition is key to the selectivity of the method, as many other ions do not precipitate under these conditions.

3. Precipitation:

- While stirring, slowly add a 2% solution of α-benzoin oxime in ethanol. Add a small amount of bromine water to ensure molybdenum remains in its highest oxidation state.

- Continue stirring and allow the mixture to stand for 10-15 minutes at a low temperature.

4. Filtration and Washing:

- Filter the white precipitate through a pre-weighed filtering crucible.

- Wash the precipitate with a cold, dilute sulfuric acid solution containing a small amount of the α-benzoin oxime reagent.

- Causality: Washing with a solution containing the reagent minimizes the solubility losses of the precipitate.

5. Ignition and Weighing:

- Dry the precipitate and then ignite it in a muffle furnace at 500-525°C to a constant weight. The precipitate is converted to molybdenum trioxide (MoO₃).

- Cool in a desiccator and weigh as MoO₃.

- Causality: The molybdenum-oxime complex is not thermally stable for direct weighing. Ignition provides a stable, stoichiometric oxide (MoO₃) for accurate mass determination.

6. Calculation:

- Calculate the percentage of molybdenum using the weight of the MoO₃ residue and the corresponding gravimetric factor (0.6665).

Workflow Visualization

The general workflow for gravimetric analysis using α-benzoin oxime can be summarized in the following diagram.

Sources

- 1. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 2. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 3. alpha-Benzoin oxime | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. scite.ai [scite.ai]

- 8. researchgate.net [researchgate.net]

- 9. wjarr.com [wjarr.com]

Synonyms for α-Benzoin oxime like Cuprone

The Chelation Standard: A Technical Monograph on

Executive Summary

-Benzoin Oxime (CAS: 441-38-3), historically and commercially known as Cuprone , is a specialized chelating agent distinguishing itself through pH-dependent selectivity . Unlike broad-spectrum scavengers (e.g., EDTA), Cuprone exhibits a binary "switch" mechanism: it precipitates Copper(II) in ammoniacal solutions while forming extractable complexes with Molybdenum(VI) and Tungsten(VI) in acidic media.For the pharmaceutical scientist, Cuprone serves two critical roles:

-

Process Chemistry: A highly specific scavenger for removing copper catalysts from Active Pharmaceutical Ingredient (API) streams to meet ICH Q3D elemental impurity guidelines.

-

Analytical Validation: A primary standard for the gravimetric determination of copper, offering a self-validating methodology that requires no external reference standards.

Chemical Identity & Physicochemical Profile

The compound exists as two isomers: the

| Property | Data |

| IUPAC Name | (1E)-2-Hydroxy-1,2-diphenylethan-1-one oxime |

| Common Synonyms | Cuprone; Benzoin anti-oxime; |

| CAS Registry Number | 441-38-3 |

| Molecular Formula | C |

| Molecular Weight | 227.26 g/mol |

| Melting Point | 153–155 °C (Pure |

| Solubility | Soluble in ethanol, chloroform, ether; Insoluble in water.[1] |

| Appearance | White to off-white crystalline powder (darkens on light exposure) |

| pKa | ~9.85 (oxime proton), ~11.4 (hydroxyl proton) |

Mechanism of Action: The Chelation "Switch"

The utility of Cuprone lies in its ability to alter its coordination geometry based on protonation states.

-

In Basic Media (Ammoniacal, pH > 9): The phenolic hydroxyl and oxime nitrogen deprotonate/coordinate to form a stable, green, insoluble chelate with Copper(II) . The lack of steric freedom often results in a polymeric structure, ensuring quantitative precipitation.

-

In Acidic Media (Mineral Acid, pH < 2): The ligand coordinates with high-valence early transition metals (Mo(VI), W(VI) ) to form neutral complexes soluble in organic solvents (e.g., chloroform), enabling liquid-liquid extraction.

Visualization: The pH-Dependent Selectivity Pathway

Figure 1: The dual-mode functionality of

Application Protocol: Gravimetric Determination of Copper

Context: In drug development, validating the purity of copper salts or confirming the removal of copper catalysts requires a method independent of reference standards. Gravimetry provides this "absolute" measurement.

Principle: Cuprone precipitates Copper(II) quantitatively from ammoniacal solution. The precipitate is filtered, washed, and ignited to Copper(II) Oxide (CuO) for weighing.

Reagents:

- -Benzoin Oxime solution (2% w/v in 95% Ethanol).

-

Ammonium Hydroxide (10% solution).

-

Wash Solution (Warm 1% Ammonia).

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the API or alloy sample containing up to 0.05 g of Cu in dilute HCl. If the sample is an organic API, digest with H

SO -

Neutralization: Add NH

OH dropwise until the deep blue [Cu(NH -

Precipitation: Heat the solution to nearly boiling. Add the 2% ethanolic Cuprone solution dropwise with constant stirring.

-

Observation: A heavy green precipitate forms immediately.

-

Endpoint: Add reagent until no further precipitation occurs, then add 5 mL excess.

-

-

Digestion: Allow the precipitate to stand on a steam bath for 30 minutes. This "Ostwald ripening" aggregates the particles, preventing filter clogging.

-

Filtration: Filter through a quantitative ashless filter paper (e.g., Whatman No. 42) or a weighed porcelain filter crucible.

-

Washing: Wash the precipitate with hot 1% ammonia solution to remove excess reagent, then with hot water.

-

Ignition (The Validation Step):

-

Transfer the filter paper/crucible to a muffle furnace.

-

Heat slowly to dry, then ignite at 450–500 °C for 1 hour.

-

Note: This converts the organic complex [Cu(C

H

-

-

Calculation:

(Where 0.7989 is the gravimetric factor of Cu in CuO).[2]

Synthesis Protocol: Preparation of High-Purity Reagent

For research requiring ultra-pure ligand (devoid of commercial stabilizers), in-house synthesis is recommended.

Reaction:

Workflow Diagram

Figure 2: Synthetic pathway for the isolation of analytical grade

Detailed Methodology:

-

Dissolve 10 g of Benzoin in 100 mL of ethanol in a round-bottom flask.

-

Prepare a solution of 8 g Hydroxylamine Hydrochloride in minimal water; neutralize this with concentrated NaOH solution until just alkaline.

-

Add the hydroxylamine solution to the benzoin.

-

Reflux the mixture for 2 hours.

-

Pour the hot reaction mixture into 500 mL of ice-cold water containing a small amount of tartaric acid (to prevent isomerization).

-

Filter the crude solid and recrystallize from ethanol.

-

Quality Check: The melting point must be sharp at 153–155 °C . A lower MP indicates the presence of the

-isomer or unreacted benzoin.

Safety & Handling (E-E-A-T Compliance)

While valuable,

-

GHS Classification: Eye Irritation Category 2 (H319).

-

Handling: Wear nitrile gloves and safety goggles. The compound is light-sensitive; store in amber glass bottles.

-

Toxicity: Low acute toxicity, but hydrolysis products (hydroxylamine) are potential mutagens. Handle in a fume hood during synthesis.

References

- Feigl, F. (1923). Specific Reagents for Copper and their Analytical Application. Berichte der deutschen chemischen Gesellschaft, 56, 2083. (Foundational paper establishing "Cuprone" as a specific reagent).

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

-

National Institute of Standards and Technology (NIST). (2018). Standard Reference Material 3134: Molybdenum Standard Solution. (References

-benzoin oxime for Mo extraction/validation). -

PubChem. (2024).[1] Compound Summary: alpha-Benzoin oxime (CAS 441-38-3).[1][3] National Library of Medicine.

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Benzoin oxime. (Source for GHS Safety Data).

Sources

Cis-trans isomerism in α-Benzoin oxime synthesis

An In-depth Technical Guide to Cis-trans Isomerism in the Synthesis of α-Benzoin Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of α-benzoin oxime from benzoin and hydroxylamine is a fundamental reaction in organic chemistry, notable for producing geometric isomers around the carbon-nitrogen double bond. This guide provides a detailed exploration of the cis-trans (or E/Z) isomerism inherent in this synthesis. We will dissect the reaction mechanism, investigate the factors controlling stereoselectivity, and present validated protocols for the synthesis, separation, and characterization of the α- and β-isomers. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental insights for professionals in chemical research and development.

Introduction: The Significance of Stereoisomerism in Oximes

Oximes, characterized by the R₁R₂C=NOH functional group, are versatile intermediates in organic synthesis, finding applications from the classic Beckmann rearrangement to the synthesis of pharmaceuticals.[1] The C=N double bond is stereogenic when the substituents on the carbon (R₁ and R₂) are different, leading to the formation of cis-trans or, more precisely, E/Z isomers.[2][3] This isomerism is not a trivial curiosity; the spatial arrangement of the hydroxyl group relative to the other substituents can profoundly influence a molecule's reactivity, stability, and biological activity.[4]

In the case of α-benzoin oxime, derived from the reaction of α-benzoin with hydroxylamine, two isomers are formed. These are historically referred to as α- and β-benzoin oxime, corresponding to the E and Z configurations. Understanding and controlling the formation of these isomers is crucial for ensuring the stereochemical purity of subsequent products.

The Oximation of α-Benzoin: Mechanism and Stereochemical Outcome

The synthesis of α-benzoin oxime is a classic condensation reaction between a carbonyl compound (α-benzoin) and hydroxylamine. The reaction is typically performed by reacting α-benzoin with hydroxylamine hydrochloride in an alcoholic solvent, with a base added to liberate the free hydroxylamine.[5][6]

Reaction Mechanism

The formation of an oxime proceeds via a two-stage mechanism analogous to imine formation:[2][7]

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoin. This leads to the formation of a tetrahedral carbinolamine intermediate. This step is pH-sensitive; acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity, but excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic.[8]

-

Dehydration: The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form the C=N double bond of the oxime.

The formation of a mixture of E and Z isomers is a common outcome of this reaction.[9][10]

Diagram: Mechanism of α-Benzoin Oxime Formation

Caption: Mechanism of α-Benzoin Oximation.

Factors Influencing Isomer Ratios

The ratio of E to Z isomers in the final product is not arbitrary. It is governed by the kinetic and thermodynamic parameters of the reaction. The key factor that can be experimentally manipulated is temperature .

-

Thermodynamic vs. Kinetic Control: Research has demonstrated that adjusting the reaction temperature allows for selective control over the isomer distribution.[11] At lower temperatures, the reaction is under kinetic control, favoring the formation of the less sterically hindered and more rapidly formed isomer. At higher temperatures, the reaction approaches thermodynamic equilibrium, allowing for interconversion between the isomers and favoring the formation of the more stable isomer. While specific studies on α-benzoin oxime are detailed, a general principle is that the E-isomer, where larger groups are further apart, is often the thermodynamically more stable product.[12]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, separation, and characterization of α-benzoin oxime isomers.

Synthesis of α-Benzoin Oxime Isomer Mixture

This protocol is adapted from established methods and aims to produce a mixture of isomers with a high overall yield.[5][6]

Materials:

-

α-Benzoin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Ethanol or Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of warm ethanol (e.g., 104 g NH₂OH·HCl in 1 L of methanol).[6]

-

Once dissolved, add α-benzoin (e.g., 212 g) to the solution.[6]

-

Slowly add sodium bicarbonate or carbonate powder in portions (e.g., 126 g NaHCO₃). Effervescence (CO₂ release) will occur.[6]

-

Stir the resulting mixture at room temperature (20-25 °C) for 5-10 hours.[5][6]

-

After the reaction period, remove the majority of the alcohol solvent using a rotary evaporator.

-

Pour the concentrated residue into a beaker of cold water while stirring vigorously. A white precipitate of the crude oxime mixture will form.[5]

-

Collect the crude product by vacuum filtration, wash thoroughly with cold distilled water, and allow it to air dry. The expected yield of the crude product is typically high (95-99%), with a melting point in the range of 140-145 °C, indicating a mixture of isomers.[5][6]

Separation of the E and Z Isomers

The separation of the isomers is critical for obtaining stereochemically pure compounds. Two effective methods are fractional crystallization and column chromatography.

Method A: Fractional Crystallization This classic technique exploits the differential solubility of the isomers in a given solvent.

-

Transfer the crude, dry α-benzoin oxime mixture to a flask.

-

Add a suitable amount of benzene and heat the mixture to reflux for approximately 30 minutes.[5][6]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

-

The less soluble isomer will crystallize out first. This is typically the higher-melting α-isomer (trans or E). Collect these crystals by filtration. A pure product with a melting point of 154-155 °C can be obtained.[5][6]

-

The mother liquor will be enriched in the more soluble β-isomer (cis or Z). Concentration of the mother liquor and subsequent cooling may yield the second isomer, though it may require further purification.

Method B: Column Chromatography This method provides a more complete and reliable separation of the two isomers.[11]

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude oxime mixture in a minimum amount of the eluent or a compatible solvent like dichloromethane.

-

Carefully load the sample onto the top of the column.

-

Elute the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity (gradient elution).[11]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the separated isomers.

-

Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated E and Z products.

Diagram: Experimental Workflow for Isomer Separation

Caption: Workflow from synthesis to separation and analysis.

Spectroscopic Characterization of E and Z Isomers

Unambiguous identification of the separated isomers is achieved through spectroscopic analysis, primarily NMR and IR spectroscopy, and melting point determination.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between E and Z oxime isomers. The chemical environment of nuclei, particularly those close to the C=N bond, is highly dependent on their spatial orientation relative to the anisotropic effects of the double bond and the lone pairs on the nitrogen and oxygen atoms.[14][15]

-

¹H NMR: Protons on the carbon alpha to the oxime will exhibit different chemical shifts. A proton that is syn (on the same side as) the oxime's -OH group will typically be shielded and appear at a lower chemical shift (upfield) compared to the corresponding proton in the other isomer, which is anti to the -OH group. For α-benzoin oxime, the benzylic proton (CH-OH) is a key diagnostic signal.

-

¹³C NMR: The chemical shifts of the C=N carbon and the adjacent carbons are also sensitive to the isomer's geometry. Steric compression in the more crowded isomer can cause shielding, leading to upfield shifts for the affected carbon nuclei.[14]

-

2D NOESY: For definitive structural assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed. This technique detects through-space interactions between protons that are close to each other. A cross-peak between the oxime -OH proton and a nearby proton (e.g., on one of the phenyl rings) would confirm which group is on the same side, thus establishing the E or Z configuration.[15]

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy provides valuable confirmatory data. Key vibrational bands to observe include:

-

O-H Stretch: A broad band typically in the 3200-3400 cm⁻¹ region, characteristic of the hydroxyl group.

-

C=N Stretch: A medium intensity band around 1620-1680 cm⁻¹. The exact position can vary slightly between the two isomers.

-

N-O Stretch: A band typically found in the 930-960 cm⁻¹ region.

Data Summary

The following table summarizes the expected characterization data for the isomers of α-benzoin oxime.

| Property | α-Isomer (E configuration) | β-Isomer (Z configuration) | Reference(s) |

| Melting Point | ~154-155 °C | Lower than α-isomer | [5],[6] |

| ¹H NMR | Distinct benzylic CH signal | Benzylic CH signal shifted | [13],[16] |

| ¹³C NMR | Distinct C=N signal | C=N signal shifted | [13] |

| Solubility | Less soluble in benzene | More soluble in benzene | [5],[6] |

Note: Specific chemical shift values can vary depending on the solvent and instrument used. The key is the relative difference between the isomers.

Conclusion and Field Insights

The synthesis of α-benzoin oxime is a practical and illustrative example of geometric isomerism. This guide has established that while a mixture of E and Z isomers is the typical kinetic product, experimental conditions, particularly temperature, can be tuned to influence the stereochemical outcome.[11] Furthermore, robust and reliable methods for the separation of these isomers, such as fractional crystallization and column chromatography, are readily available.[5][6][11]

References

-

Li, J., Xu, S., Li, L., & Wang, J. (2012). Green Synthesis of α-Benzoin Oxime, and the Selective Control and Separation of Its Cis-Trans Isomers. Chinese Journal of Organic Chemistry. Available at: [Link]

-

QuimicaOrganica.org. (n.d.). Oxime formation. Available at: [Link]

-

ChemTube3D. (n.d.). Oxime Formation. Available at: [Link]

-

Zenodo. (2020). Synthesis and characterization of benzoin-oxime and 2,6-pyridine dimethanol and its application of anti-corrosion behaviour. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]

- Google Patents. (1993). CN1079733A - The synthetic method of a-benzoin oxime.

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

-

University Chemistry. (2023). Introduction to the Stereoselective Synthesis of Oximes. Available at: [Link]

- Google Patents. (2002). CN1082045C - Synthetic method of a-benzoin oxime.

-

Grigg, R., et al. (n.d.). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Available at: [Link]

-

Popova, Y., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. Available at: [Link]

-

Dahikar, P.M. (n.d.). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes of Substituted Benzoinoximes. IJSTM. Available at: [Link]

-

ResearchGate. (2012). Selective Synthesis of E and Z Isomers of Oximes. Available at: [Link]

-

Academic Research Publishing Group. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available at: [Link]

Sources

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. Oxime formation [quimicaorganica.org]

- 3. Khan Academy [khanacademy.org]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 6. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. arpgweb.com [arpgweb.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. researchgate.net [researchgate.net]

- 11. sioc-journal.cn [sioc-journal.cn]

- 12. benchchem.com [benchchem.com]

- 13. zenodo.org [zenodo.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ALPHA-BENZOIN OXIME(441-38-3) 1H NMR spectrum [chemicalbook.com]

α-Benzoin Oxime: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

As a cornerstone reagent in analytical chemistry and a versatile intermediate in organic synthesis, α-Benzoin oxime (also known as Cupron) presents a molecule of significant interest to the scientific community. This guide, compiled from the perspective of a Senior Application Scientist, offers an in-depth exploration of the physical and chemical properties of α-Benzoin oxime, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary for its effective application.

Molecular Structure and Physicochemical Properties

α-Benzoin oxime, with the IUPAC name (2E)-2-(N-hydroxyimino)-1,2-diphenylethan-1-ol, is a white to pale cream crystalline powder.[1][2] Its molecular structure, characterized by the presence of a hydroxyl group, an oxime functional group, and two phenyl rings, dictates its chemical reactivity and physical characteristics. The molecule exists as cis-trans isomers, a facet that can be selectively controlled during its synthesis.[3]

The fundamental physicochemical properties of α-Benzoin oxime are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | References |

| Molecular Formula | C₁₄H₁₃NO₂ | [1][4] |

| Molecular Weight | 227.26 g/mol | [5][6] |

| Melting Point | 150-155 °C | [2][7][8] |

| Boiling Point | 417.8 °C at 760 mmHg | [7] |

| Appearance | White to pale cream crystalline powder | [1][2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, benzene, chloroform, and ammonium hydroxide solution. | [4][9][10] |

| CAS Number | 441-38-3 | [1][4] |

Synthesis of α-Benzoin Oxime: A Step-by-Step Protocol

The synthesis of α-Benzoin oxime is typically achieved through the oximation of benzoin. The following protocol details a common and efficient method.[11][12] The rationale behind this approach lies in the nucleophilic attack of hydroxylamine on the carbonyl carbon of benzoin, followed by dehydration to form the oxime. The use of a base, such as sodium bicarbonate, is crucial to neutralize the hydrochloric acid released from hydroxylamine hydrochloride, driving the reaction to completion.

Experimental Protocol: Synthesis of α-Benzoin Oxime

Materials:

-

Benzoin

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (or other suitable carbonate)[11]

-

Ethanol (or Methanol)[11]

-

Benzene (for recrystallization)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in ethanol.

-

To this solution, add benzoin and powdered sodium bicarbonate.[11] The carbonate acts as a base to neutralize the HCl formed during the reaction.

-

Stir the mixture at room temperature (5-40 °C) for 5-10 hours.[11] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, remove the majority of the solvent by rotary evaporation.

-

To the resulting residue, add hot water while stirring to precipitate the crude product.

-

Cool the mixture and collect the crude α-Benzoin oxime by vacuum filtration using a Buchner funnel. The expected yield of the crude product is between 95-99%, with a melting point of 140-145 °C.[11]

-

For purification, recrystallize the crude product from a suitable solvent such as benzene.[11] Add the crude solid to benzene and reflux for approximately 30 minutes.

-

Allow the solution to cool, promoting the crystallization of pure α-Benzoin oxime.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold benzene, and dry. The final product should have a melting point of 154-155 °C.[11]

Caption: Synthesis workflow for α-Benzoin oxime.

Spectroscopic Characterization

The structural elucidation of α-Benzoin oxime is confirmed through various spectroscopic techniques. The data presented below are indicative of the key functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of α-Benzoin oxime exhibits characteristic absorption bands corresponding to its functional groups. The broad band observed around 3206 cm⁻¹ is attributed to the O-H stretching vibration of the hydroxyl group.[13] The C=N stretching vibration of the oxime group is typically observed around 1660 cm⁻¹.[13] Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H Stretch (Alcohol) | ~3206 (broad) | [13] |

| C-H Stretch (Aromatic) | >3000 | [13] |

| C=N Stretch (Oxime) | ~1660 | [13] |

| C-O Stretch (Alcohol) | ~1219 | [13] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the proton environment in the α-Benzoin oxime molecule. Aromatic protons typically appear as a multiplet in the range of 6.8-7.8 ppm. The hydroxyl proton gives a signal that can vary in chemical shift, for instance, around 9.5 ppm.[13]

¹³C NMR spectroscopy further confirms the carbon skeleton. Aromatic carbons resonate in the downfield region (113-143 ppm), while the carbon atoms of the C-OH and C=NOH groups also show distinct signals.[13]

UV-Visible (UV-Vis) Spectroscopy

The UV-Visible spectrum of α-Benzoin oxime in a suitable solvent, such as ethanol, displays absorption bands characteristic of its electronic transitions. A sharp peak around 250 nm is attributed to the π-π* transition of the aromatic rings.[13] Another absorption band appearing at approximately 330 nm is associated with the chromophores of the α-benzoin oxime molecule.[13]

Chemical Reactivity and Applications

α-Benzoin oxime's utility stems from its ability to act as a bidentate ligand, forming stable chelate complexes with various metal ions. This property is exploited in analytical chemistry for the selective precipitation and determination of metals.

Chelation with Metal Ions

α-Benzoin oxime is a well-established reagent for the gravimetric and spectrophotometric determination of copper, molybdenum, and tungsten.[4][14][15] It forms insoluble complexes with these metals, allowing for their separation and quantification. The reaction with molybdenum(VI), for example, can lead to the formation of various complexes depending on the experimental conditions such as pH and the ligand-to-metal ratio.[16][17] Similarly, it forms an orange-colored complex with Nickel(II) in an ammoniacal solution, which can be used for its spectrophotometric estimation.[18]

Caption: Chelation of a metal ion by α-Benzoin oxime.

Role in Organic Synthesis

Beyond its analytical applications, α-Benzoin oxime serves as a valuable intermediate in organic synthesis. Its functional groups can be further modified to synthesize a variety of other organic compounds. For instance, it is a precursor for the synthesis of 1,2-diphenyl-2-hydroxy-ethamine and its derivatives.[19]

Safety and Handling

α-Benzoin oxime is a stable compound but may be light-sensitive.[5][8] It is incompatible with strong oxidizing agents and strong acids.[5] Standard laboratory safety precautions should be observed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses. It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

References

- Green Synthesis of α-Benzoin Oxime, and the Selective Control and Separation of Its Cis-Trans Isomers. SIOC Journals.

- α-Benzoin Oxime AR | 00382. Pallav Chemicals.

- alpha-Benzoin oxime. ChemNet.

- Alpha-Benzoin Oxime (Cupron). ChemBK.

- α-Benzoin oxime, GR 99%+. Ottokemi.

- alpha-Benzoin oxime, 98+%. Thermo Scientific Chemicals.

- Reactivity of α-Benzoin Oxime with Molybdenum(VI). ResearchGate.

- Synthetic method of a-benzoin oxime. Google Patents.

- Reactivity of α-Benzoin Oxime with Molybdenum(VI). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.

- Synthesis and characterization of benzoin-oxime and 2,6-pyridine dimethanol and its application of anti-corrosion behaviour. Zenodo.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- The synthetic method of a-benzoin oxime. Google Patents.

- ALPHA-BENZOIN OXIME. ChemicalBook.

- α-BENZOIN OXIME AR. Alpha Chemika.

- ALPHA-BENZOIN OXIME 5928-63-2 wiki. Guidechem.

- ALPHA-BENZOIN OXIME(441-38-3) 1H NMR spectrum. ChemicalBook.

- ALPHA-BENZOIN OXIME(441-38-3) IR Spectrum. ChemicalBook.

- α-Benzoin Oxime AR | 00382. Pallav Chemicals.

- α-Benzoin Oxime as the complexing agent for the estimation of small amount of Nickel (II) without extraction. Research Journal of Chemical Sciences.

- (+-)-Benzoin oxime. PubChem.

- alpha-Benzoin oxime. Benchchem.

- 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry.

- Benzoin oxime. Haz-Map.

- a-BENZOIN OXIME 98% AR CAS NO:441-38-3. IndiaMART.

- Green Synthesis of α -Benzoin Oxime, and the Selective Control and Separation of Its Cis-Trans Isomers. ResearchGate.

- α-BENZOIN OXIME. Loba Chemie.

- THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Science Publishing.

- Synthesis, characterization and antimicrobial evaluation of benzoinoxime transition metal complexes. Journal of Chemical and Pharmaceutical Research.

- Infrared Spectroscopy. Michigan State University Chemistry.

- Magnetic properties of single crystal alpha-benzoin oxime. ScienceDirect.

- Alpha-benzoin oxime. Alfa Chemistry.

- alpha-Benzoin oxime, 98%. Thermo Scientific Chemicals.

- a-Benzoin oxime 98%. Sigma-Aldrich.

Sources

- 1. alpha-Benzoin oxime, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. alpha -BENZOIN OXIME AR | Lab chemical supplier, Laboratory chemicals manufacturer, Laboratory Chemicals, Lab chemicals exporter, Lab chemical manufacturer, Laboratory chemical suppliers, Lab chemical distributors, Alpha Chemika India. [alphachemika.co]

- 3. sioc-journal.cn [sioc-journal.cn]

- 4. pallavchemicals.com [pallavchemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. a-Benzoin oxime 98 441-38-3 [sigmaaldrich.com]

- 7. alpha-Benzoin oxime 441-38-3, Information for alpha-Benzoin oxime 441-38-3, Suppliers of Europe alpha-Benzoin oxime 441-38-3 [chemnet.com]

- 8. ALPHA-BENZOIN OXIME | 441-38-3 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. indiamart.com [indiamart.com]

- 11. CN1082045C - Synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

- 12. alpha-Benzoin oxime | 441-38-3 | Benchchem [benchchem.com]

- 13. zenodo.org [zenodo.org]

- 14. α-Benzoin oxime, GR 99%+ - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 15. Benzoin oxime - Hazardous Agents | Haz-Map [haz-map.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. isca.me [isca.me]

- 19. CN1079733A - The synthetic method of a-benzoin oxime - Google Patents [patents.google.com]

α-Benzoin Oxime: A Comprehensive Technical Guide to its Discovery, History, and Application as a Premier Chelating Reagent

This in-depth technical guide provides a comprehensive overview of α-Benzoin oxime, a reagent with a rich history in analytical chemistry. Addressed to researchers, scientists, and professionals in drug development, this document explores the discovery, synthesis, and multifaceted applications of this versatile chelating agent. It delves into the underlying chemical principles that govern its reactivity and selectivity, offering field-proven insights and detailed experimental protocols.

A Historical Perspective: From Discovery to a Staple in Analytical Chemistry

The journey of α-Benzoin oxime, also known as "cupron," is intrinsically linked to the evolution of analytical chemistry in the 20th century. While the exact date of its first synthesis is not prominently documented, its application as a significant analytical reagent gained traction in the early 1930s, particularly for the determination of molybdenum.[1] This era marked a shift towards the development of organic reagents for the selective precipitation and determination of metal ions.

The pioneering work of scientists like Fritz Feigl in the realm of "spot tests" created a fertile ground for the adoption of such specific organic reagents.[2][3] Spot tests, which involve bringing a drop of a sample solution into contact with a reagent to observe a characteristic reaction, necessitated the development of highly selective and sensitive compounds. α-Benzoin oxime, with its ability to form distinct precipitates with specific metal ions, fit this requirement perfectly.

Initially, its primary application was in gravimetric analysis, where the insoluble metal complex of α-Benzoin oxime is weighed to quantify the metal.[1] However, with the advent of spectrophotometry, its utility expanded. The colored complexes formed by α-Benzoin oxime with certain metals could be dissolved in an organic solvent and their absorbance measured, offering a more sensitive and often simpler method of quantification.[4][5]

The Chemistry of α-Benzoin Oxime: Synthesis and Properties

α-Benzoin oxime (C₁₄H₁₃NO₂) is a white crystalline solid with a melting point of 153-155 °C.[6] It is sparingly soluble in water but dissolves in organic solvents like ethanol and in aqueous ammonia solutions.[2]

Synthesis of α-Benzoin Oxime

The most common and established method for the synthesis of α-Benzoin oxime is the oximation of benzoin. This reaction involves the condensation of the ketone group in benzoin with hydroxylamine, typically from hydroxylamine hydrochloride.[1]

A general laboratory synthesis procedure is as follows:

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in ethanol and neutralize it with a base, such as sodium hydroxide or pyridine, to generate free hydroxylamine.

-

Reaction with Benzoin: Add a solution of benzoin in ethanol to the hydroxylamine solution.

-

Reflux: Heat the mixture under reflux for a specified period, typically 1 to 2 hours.

-

Precipitation and Purification: Upon cooling, α-Benzoin oxime precipitates out of the solution. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Several variations of this method exist, including the "pyridine method," which uses pyridine as both the solvent and the base.[7][8] More recently, "green synthesis" approaches have been developed, utilizing milder reaction conditions and more environmentally friendly catalysts to produce α-Benzoin oxime.

The Mechanism of Chelation: A Tale of Selectivity

The remarkable utility of α-Benzoin oxime as an analytical reagent stems from its ability to act as a chelating agent, forming stable, insoluble complexes with specific metal ions. The key to this chelation lies in the presence of the α-hydroxy oxime functional group. The hydroxyl (-OH) and the oxime (=N-OH) groups are positioned in such a way that they can form a five-membered ring with a metal ion.

The reaction is most effective in acidic or ammoniacal solutions, depending on the metal ion being determined. The general mechanism involves the deprotonation of the hydroxyl and oxime groups, allowing the oxygen and nitrogen atoms to coordinate with the metal ion.

α-Benzoin oxime is particularly renowned for its selectivity towards certain metal ions. It is a highly effective precipitating agent for copper(II), molybdenum(VI), and tungsten(VI).[6] It also forms stable complexes with palladium(II), vanadium(V), and other transition metals.[4] The selectivity can often be controlled by adjusting the pH of the solution. For instance, copper can be quantitatively precipitated from an ammoniacal solution, while molybdenum and tungsten are typically precipitated from acidic solutions.

The stoichiometry of the metal-ligand complex can vary. For example, in the case of nickel(II), α-Benzoin oxime forms a 1:2 complex, where one metal ion is bound to two molecules of the reagent.[9]

Practical Applications: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of copper and molybdenum using α-Benzoin oxime, illustrating its application in both gravimetric and spectrophotometric analysis.

Gravimetric Determination of Copper(II)

This method relies on the precipitation of copper as a stable, weighable complex with α-Benzoin oxime.

Reagents:

-

α-Benzoin oxime solution (2% w/v in ethanol)

-

Ammonia solution (1:1 v/v)

-

Dilute acetic acid

Procedure:

-

Sample Preparation: Take a known volume of the sample solution containing copper(II) ions in a beaker. The solution should be slightly acidic.

-

Precipitation: Heat the solution to boiling and add the α-Benzoin oxime solution dropwise with constant stirring. A characteristic green precipitate of the copper complex will form.

-

pH Adjustment: Add ammonia solution dropwise until the solution is slightly alkaline. This ensures complete precipitation of the copper complex.

-

Digestion: Keep the beaker on a water bath for about 15-20 minutes to allow the precipitate to digest and become more crystalline.

-

Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible (G4). Wash the precipitate several times with hot 1% ammonia solution to remove any adsorbed impurities, followed by a final wash with hot distilled water.

-

Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.

-

Calculation: The weight of the copper in the sample can be calculated using the following formula: Weight of Copper = Weight of Precipitate × Gravimetric Factor (Gravimetric Factor for Cu in Cu(C₁₄H₁₂NO₂)₂ = 0.2202)

Spectrophotometric Determination of Molybdenum(VI)

This method involves the extraction of the molybdenum-α-benzoin oxime complex into an organic solvent and measuring its absorbance.

Reagents:

-

α-Benzoin oxime solution (0.5% w/v in chloroform)

-

Standard molybdenum(VI) solution

-

Hydrochloric acid (1 M)

-

Chloroform

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of molybdenum(VI) of known concentrations.

-

Extraction: a. Take a known volume of each standard solution (and the unknown sample solution) in a separate separating funnel. b. Add a specific volume of 1 M hydrochloric acid to each funnel. c. Add a known volume of the α-Benzoin oxime solution in chloroform to each funnel. d. Shake vigorously for a few minutes to extract the molybdenum complex into the chloroform layer. e. Allow the layers to separate and drain the chloroform layer into a small beaker containing anhydrous sodium sulfate to remove any traces of water.

-

Absorbance Measurement: Measure the absorbance of the chloroform extracts at the wavelength of maximum absorption (λmax) for the molybdenum complex using a spectrophotometer. Use chloroform as the blank.

-

Data Analysis: Plot a calibration curve of absorbance versus the concentration of the molybdenum standards. Determine the concentration of molybdenum in the unknown sample by interpolating its absorbance on the calibration curve.

Data Summary

| Metal Ion | Analytical Method | pH Conditions | Precipitate/Complex Color | Gravimetric Factor/λmax |

| Copper(II) | Gravimetric | Ammoniacal | Green | 0.2202 |

| Copper(II) | Spectrophotometric | Ammoniacal | Greenish-yellow (in CHCl₃) | 440 nm[4][5] |

| Molybdenum(VI) | Gravimetric | Acidic | White | - |

| Molybdenum(VI) | Spectrophotometric | Acidic | Yellow (in CHCl₃) | ~330 nm |